

A Technical Guide to 2,2'-Anhydrouridine for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Anhydrouridine

Cat. No.: B559692

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **2,2'-Anhydrouridine**, a key intermediate in the synthesis of a wide range of modified nucleosides with significant potential in antiviral and anticancer drug development. This document details commercially available sources, key chemical properties, and established experimental protocols for its use in research and development.

Commercial Suppliers and Product Specifications

2,2'-Anhydrouridine is readily available from several commercial suppliers, catering to the needs of researchers in academia and industry. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of product specifications from prominent vendors.

Table 1: Commercial Suppliers and Product Specifications for **2,2'-Anhydrouridine**

Supplier	Catalog Number	Purity (HPLC)	Appearance	Storage Temperature
BOC Sciences	CAS 3736-77-4	≥95%	White to off-white solid	2-8°C
Chem-Impex	03554	≥98%	White to off-white powder	0-8°C
Biosynth	NA05939	>99 area-%	White powder	< -15°C
MedchemExpress	HY-W012313	99.50%	White to off-white solid	-20°C (1 month), -80°C (6 months)
Hongene	D5-001	≥99.0%	White to off-white powder	2-8°C (dark and dry)
Advent Bio	13805	≥99%	White to off-white powder	2-8°C

Table 2: Physicochemical Properties of **2,2'-Anhydrouridine**

Property	Value	Source
CAS Number	3736-77-4	[1][2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₅	[2]
Molecular Weight	226.19 g/mol	[2]
Melting Point	234-235 °C	[2]
Solubility	Soluble in DMSO. In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL)	[3]

Experimental Protocols

2,2'-Anhydrouridine serves as a versatile precursor for the synthesis of various biologically active nucleoside analogs. Its rigid bicyclic structure allows for stereoselective modifications of

the sugar moiety.

Synthesis of 2'-Deoxy-2'-Fluorouridine from 2,2'-Anhydrouridine

The conversion of **2,2'-Anhydrouridine** to 2'-deoxy-2'-fluorouridine is a key transformation in the synthesis of antiviral and anticancer nucleoside analogs[3][4]. The following protocol is a representative method for this synthesis.

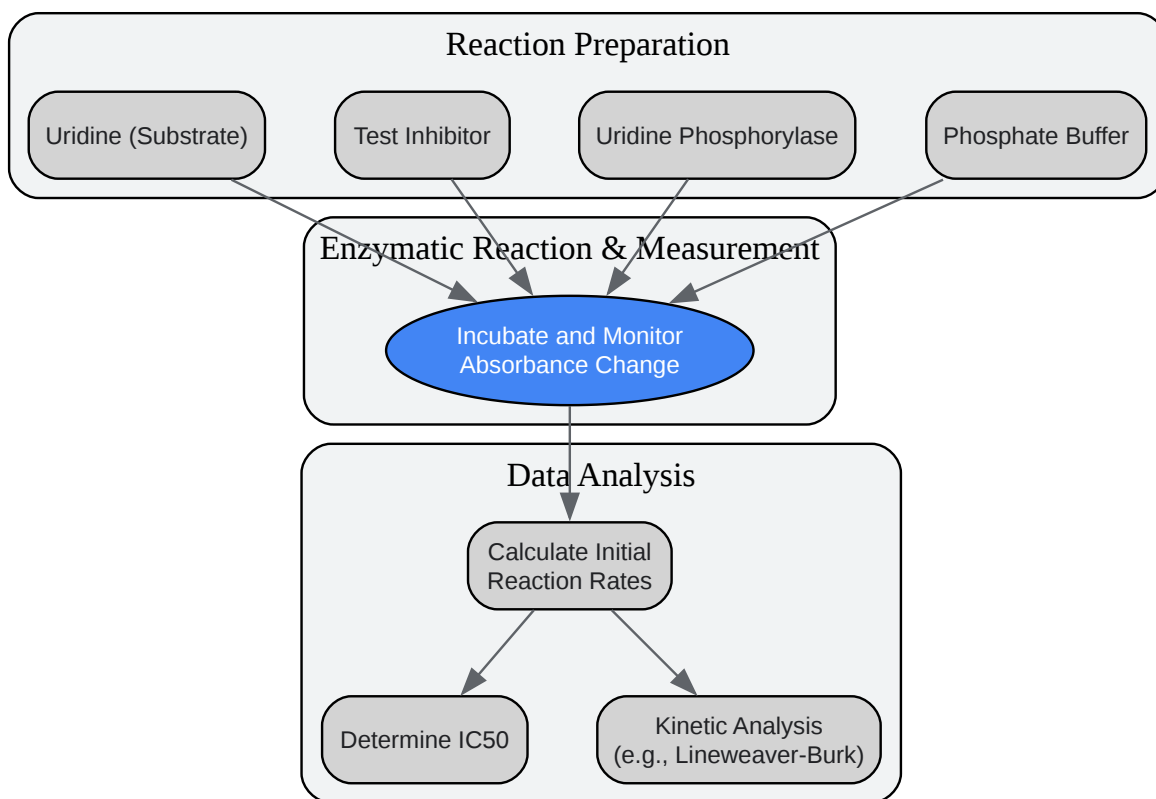
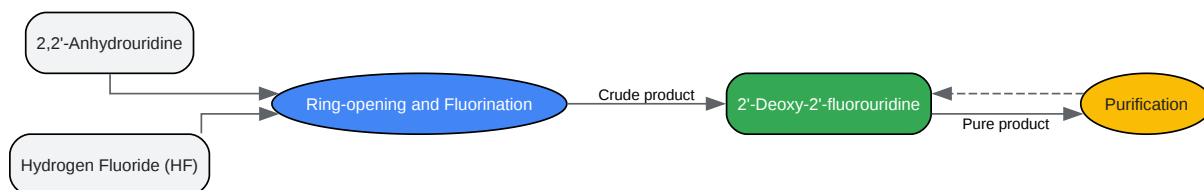
Materials:

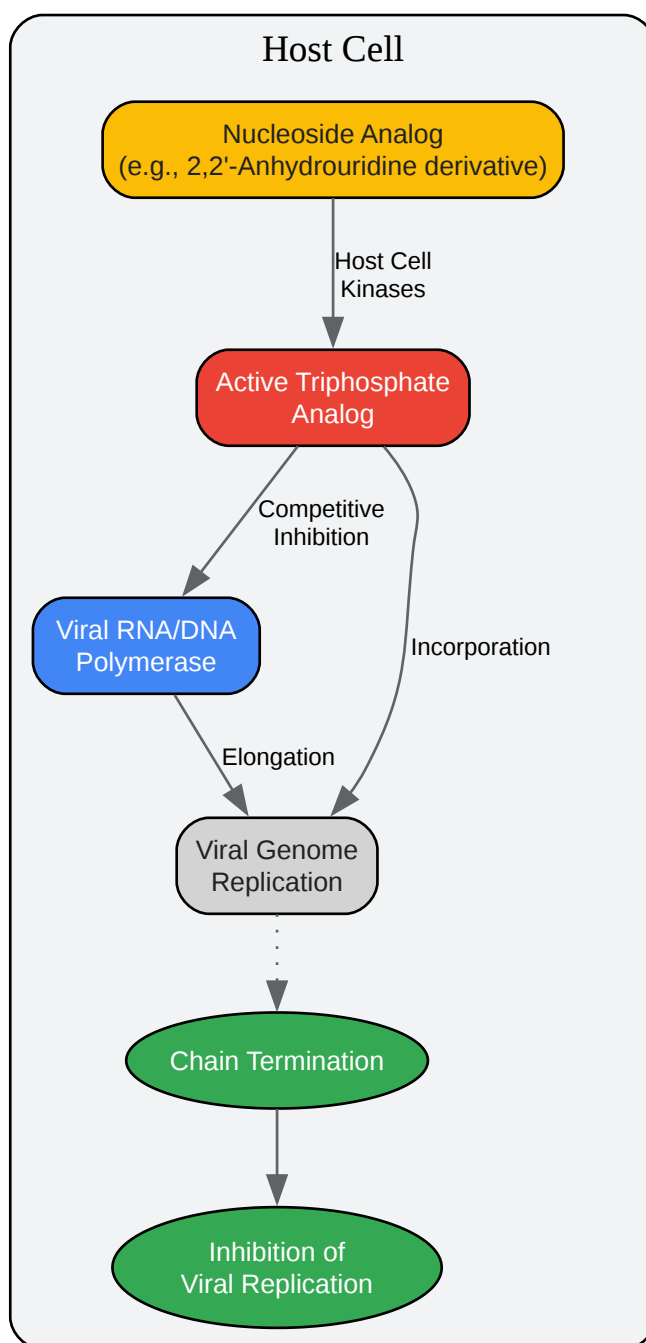
- **2,2'-Anhydrouridine**
- Hydrogen fluoride (HF) in a suitable solvent (e.g., pyridine, dioxane)
- Anhydrous reaction vessel (Teflon or other HF-resistant material)
- Stirring apparatus
- Purification system (e.g., silica gel chromatography)

Procedure:

- In a fume hood, carefully add a solution of hydrogen fluoride in the chosen solvent to a cooled, anhydrous reaction vessel.
- Add **2,2'-Anhydrouridine** to the HF solution portion-wise while maintaining a low temperature (e.g., 0°C) and stirring.
- Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., TLC, HPLC).
- Upon completion, carefully quench the reaction by pouring the mixture into a cooled, saturated solution of a weak base (e.g., sodium bicarbonate).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure 2'-deoxy-2'-fluorouridine.





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- To cite this document: BenchChem. [A Technical Guide to 2,2'-Anhydrouridine for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b559692#commercial-suppliers-of-2-2-anhydrouridine-for-research>]

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